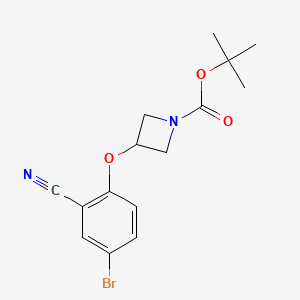

Tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate (CAS: 1893404-59-5) is a heterocyclic compound featuring a four-membered azetidine ring, a tert-butyl carbamate protecting group, and a substituted phenoxy moiety (4-bromo-2-cyanophenoxy). Its molecular formula is C₁₅H₁₇BrN₂O₃, with a molecular weight of 353.2 g/mol and a purity of 95% . The compound is primarily used as a synthetic intermediate in medicinal chemistry, leveraging its bromine atom for cross-coupling reactions and the cyano group for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O3/c1-15(2,3)21-14(19)18-8-12(9-18)20-13-5-4-11(16)6-10(13)7-17/h4-6,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAOPWDOPAFRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 353.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of protein-protein interactions (PPIs) and its implications in treating oxidative stress-related diseases.

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrN2O3 |

| Molecular Weight | 353.21 g/mol |

| CAS Number | 1893404-59-5 |

| Purity | Typically ≥ 95% |

The compound is believed to interact with critical biological pathways, particularly those involving the nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1). Nrf2 plays a significant role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes. The inhibition of the Nrf2-Keap1 interaction is a promising therapeutic target for various diseases, including metabolic disorders and inflammation-related conditions .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of related compounds, indicating that modifications in the azetidine ring and substitutions on the phenylene ring can significantly affect biological potency. For instance, variations in the macrocyclic structure have been shown to enhance binding affinity to target proteins, suggesting that structural optimization could lead to more effective therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on specific PPIs. These studies typically involve surface plasmon resonance (SPR) and direct binding assays to quantify binding affinities and inhibition constants (K_D values). Compounds with lower K_D values are considered more potent inhibitors .

Study 1: Nrf2 Activation

A study investigating various compounds' effects on Nrf2 activation found that certain derivatives of azetidine carboxylates, including this compound, significantly upregulated Nrf2 target genes in cellular models. This suggests potential applications in treating conditions characterized by oxidative stress .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound in animal models. The results indicated that administration led to a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate has been investigated for its potential as a JAK inhibitor. JAK inhibitors are crucial in treating various inflammatory and autoimmune diseases, as well as certain cancers. The compound's structure allows it to interact with JAK pathways, potentially leading to therapeutic applications in treating conditions such as rheumatoid arthritis and psoriasis .

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique azetidine ring structure makes it a valuable building block for synthesizing other biologically active compounds. Researchers have explored various synthetic routes to optimize yield and efficiency when using this compound in multi-step syntheses .

Biochemical Studies

Due to its ability to modulate biological pathways, this compound is used in biochemical assays to study enzyme interactions and cellular responses. It has been employed in research focusing on protein kinases, which play critical roles in cell signaling and cancer progression .

Case Study 1: JAK Inhibition

A study published on the application of azetidine derivatives highlighted the efficacy of compounds similar to this compound in inhibiting JAK enzymes. The results indicated significant reductions in inflammatory markers in vitro, suggesting a pathway for therapeutic development .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated a novel one-step reaction that improved yield by over 30% compared to traditional methods. This advancement is critical for scaling up production for further research and potential clinical applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of the target compound with analogous azetidine/piperidine derivatives:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 4-bromo-2-cyanophenoxy group increases logP compared to fluorinated analogs (e.g., CAS 1083181-23-0), impacting membrane permeability .

- Hydrogen Bonding: The cyano group acts as a hydrogen bond acceptor, unlike the methoxy group in tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (), which donates electrons via resonance .

- Metabolic Stability : Fluorinated derivatives (e.g., CAS 1083181-23-0) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target compound’s bromine may increase susceptibility to oxidative metabolism .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate typically involves:

- Preparation of the azetidine core functionalized with a tert-butyl carbamate protecting group (Boc protection).

- Introduction of the 4-bromo-2-cyanophenoxy substituent via nucleophilic aromatic substitution or coupling reactions.

- Careful control of reaction conditions to preserve sensitive functional groups such as the cyano and bromo substituents.

Preparation of the Azetidine Intermediate with Boc Protection

The azetidine ring is commonly protected at the nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

- Starting from azetidine or azetidine derivatives, Boc protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine or triethylamine.

- The reaction is performed in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low to room temperature.

- The product is isolated by aqueous workup and organic extraction, yielding tert-butyl azetidine-1-carboxylate derivatives as oils or solids.

Example from related piperidine analogs (analogous to azetidine chemistry):

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, 0–20 °C, 18 h | Quantitative | Efficient Boc protection of amine salt |

This step ensures the nitrogen is protected for further substitution reactions.

Synthesis of 4-Bromo-2-cyanophenol or Phenoxy Derivative

The phenoxy portion bearing the 4-bromo and 2-cyano substituents is prepared or sourced as 4-bromo-2-cyanophenol.

- The bromine and cyano groups are introduced via electrophilic aromatic substitution and cyanation reactions on phenol derivatives.

- The phenol is then used as a nucleophile to attach to the azetidine core.

Coupling of 4-Bromo-2-cyanophenol with Boc-Protected Azetidine

The key step is the formation of the ether bond between the phenol and the azetidine ring.

- Nucleophilic substitution: The phenol oxygen attacks an electrophilic center on the azetidine derivative, such as a halogenated azetidine or a suitable leaving group on the azetidine ring.

- Williamson Ether Synthesis: Deprotonation of 4-bromo-2-cyanophenol with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with a halogenated Boc-protected azetidine.

- Solvents: polar aprotic solvents like DMF or THF.

- Temperature: ambient to reflux depending on reactivity.

- Reaction time: several hours to overnight.

Purification and Characterization

- The crude product is purified by column chromatography using appropriate solvents (e.g., petroleum ether/ethyl acetate mixtures).

- Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

Research Findings and Notes

- The Boc protection step is critical to avoid unwanted side reactions on the azetidine nitrogen and is well-established with high yields and mild conditions.

- The presence of the bromine atom on the aromatic ring facilitates further functionalization if needed but requires careful control to prevent debromination or side reactions.

- The cyano group is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions are preferred during ether formation.

- Analogous compounds such as tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate have been synthesized using similar strategies, indicating the robustness of this approach.

- Literature patents and chemical databases confirm the feasibility of these synthetic routes, though specific experimental details for the azetidine derivative are limited and often inferred from structurally related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves functionalizing the azetidine ring with a Boc (tert-butoxycarbonyl) protective group, followed by introducing the 4-bromo-2-cyanophenoxy substituent. A plausible route includes:

Azetidine Functionalization : Start with tert-butyl 3-oxoazetidine-1-carboxylate, which can undergo nucleophilic substitution or coupling reactions. For example, hydroxylamine derivatives can yield intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate ().

Phenoxy Group Introduction : Use Ullmann coupling or SNAr (nucleophilic aromatic substitution) to attach the bromo-cyanophenol moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids or esters may also be viable for introducing aromatic groups ( ) .

- Key Reagents : Boc-protected azetidine precursors, aryl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases like K₃PO₄.

Q. How can the structure of this compound be confirmed?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR to confirm the azetidine ring, Boc group, and aromatic substituents. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR.

- IR : Confirm the presence of nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (Boc C=O ~1680–1720 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns ( ) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve bond lengths and angles ( ) .

Q. What are the challenges in optimizing reaction yields for introducing the bromo-cyanophenoxy group?

- Methodological Answer : Key challenges include:

- Steric Hindrance : The bulky Boc group on azetidine may slow down nucleophilic substitution. Using polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (60–100°C) can improve reactivity.

- Regioselectivity : Ensuring substitution occurs at the desired position on the phenol ring. Electron-withdrawing groups (e.g., cyano) direct electrophilic substitution to specific positions.

- Catalyst Selection : Palladium catalysts (e.g., PdCl₂) or copper-mediated Ullmann coupling may enhance aryl-ether bond formation ( ) .

Advanced Research Questions

Q. How does this compound serve as a building block for complex heterocyclic systems?

- Methodological Answer :

- Cross-Coupling Reactions : The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For example, coupling with boronic acids can generate biaryl systems ( ) .

- Cyanohydrin Formation : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization ( ) .

- Azetidine Ring Modifications : Deprotection of the Boc group (e.g., using TFA) allows access to free azetidine amines, which can undergo alkylation or acylation ().

Q. What strategies are effective for resolving stereochemical or regiochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry during cross-coupling.

- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict regioselectivity in substitution reactions ( ) .

Q. How can this compound be utilized in drug discovery pipelines?

- Methodological Answer :

- Fragment-Based Drug Design (FBDD) : The azetidine scaffold is a rigid, polar fragment that can improve binding affinity in lead optimization.

- PROTACs : The bromo group allows conjugation to E3 ligase ligands for targeted protein degradation.

- SAR Studies : Systematic modification of the phenoxy group (e.g., replacing Br with other halogens or substituents) to explore structure-activity relationships ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.